2,6-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
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Overview
Description
2,6-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a pyridazinyl ether linkage, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved by reacting 2,6-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyridazinyl Ether Linkage: This step involves the reaction of the benzamide intermediate with 6-(4-methoxyphenyl)pyridazin-3-ol in the presence of a suitable coupling agent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the benzamide core would produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: The compound may find applications in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide involves its interaction with specific molecular targets. The methoxy and pyridazinyl groups may facilitate binding to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethoxyphenol: Shares the methoxy substitution pattern but lacks the pyridazinyl ether linkage.
4-ethyl-2,6-dimethoxyphenol: Similar methoxy substitution with an additional ethyl group.
2,6-dimethoxy-1,4-benzoquinone: An oxidized form of 2,6-dimethoxyphenol.
Uniqueness
2,6-dimethoxy-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to its combination of a benzamide core with methoxy groups and a pyridazinyl ether linkage. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
InChI |
InChI=1S/C22H23N3O5/c1-27-16-9-7-15(8-10-16)17-11-12-20(25-24-17)30-14-13-23-22(26)21-18(28-2)5-4-6-19(21)29-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
InChI Key |
WCDVUAKBEIPQOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
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